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Compound of Interest

Compound Name: Vim-2-IN-1

Cat. No.: B12421418

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression and
purification of Verona integron-encoded metallo-beta-lactamase-2 (VIM-2), a critical target in
the development of novel antibiotics to combat carbapenem-resistant bacterial infections.

Application Notes

Verona integron-encoded metallo-fB-lactamase 2 (VIM-2) is a class B metallo--lactamase
(MBL) that confers resistance to a broad spectrum of (-lactam antibiotics, including
carbapenems.[1][2][3] The increasing prevalence of VIM-2-producing pathogens poses a
significant global health threat, necessitating the development of effective inhibitors.[2] To
facilitate research and drug development efforts targeting VIM-2, robust and reproducible
methods for obtaining high-purity, active recombinant protein are essential.

The protocols outlined below describe the expression of VIM-2 in Escherichia coli and
subsequent purification using a combination of chromatography techniques. The choice of
expression host, vector, and purification strategy can significantly impact the final yield and
purity of the protein. The provided methods are based on established procedures and can be
adapted to specific laboratory equipment and research needs.

Quantitative Data Summary
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The following tables summarize quantitative data from various VIM-2 expression and

purification experiments, providing a comparative overview of expected yields and purity under

different conditions.

Inductio
Express )
. Host . Protein . Referen
ion Vector . Medium . . Purity
Strain Conditi Yield ce
System
ons
0.5 mM
_ pET24a- BL21(DE IPTG,
E. coli LB 10 mg/L >95% [4]
VIM-2 3) 37°C, 3
hours
0.5 mM
_ pET24a- BL21(DE  Minimal IPTG,
E. coli ) 5 mg/L >95% [4]
VIM-2 3) Media 37°C, 3
hours
B 0.4 mM
VIM-2 Terrific 37 mg/L
_ BL21(DE IPTG,
E. coli pDEST1 Broth (unlabele  =95% [2][3]
3)pLysS 20°C,
4 (TB) _ d)
overnight
» 0.4 mM
VIM-2 Terrific 17 mg/L
_ BL21(DE IPTG,
E. coli pDEST1 Broth (U-[*>N]- 295% [3]
3)pLysS 20°C,
4 (TB) ] labeled)
overnight
» 0.4 mM 4 mg/L
VIM-2 Terrific
_ BL21(DE IPTG, (U-[*>N-
E. coli pDEST1 Broth >95% [3]
3)pLysS 20°C, 13CJ-
4 (TB) _
overnight labeled)

Experimental Protocols

Protocol 1: Expression and Purification of VIM-2 using
PET24a Vector
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This protocol is adapted from a method utilizing a pET24a vector for VIM-2 expression in E. coli
BL21(DE3) cells, followed by a two-step chromatography purification process.

1. Transformation and Expression
o Transform chemically competent E. coli BL21(DE3) cells with the pET24a-VIM-2 plasmid.[5]

o Plate the transformed cells on Luria-Bertani (LB) agar plates containing 25 pg/mL kanamycin
and incubate overnight at 37°C.

 Inoculate 50 mL of LB medium containing 25 pg/mL kanamycin with a single colony and
grow overnight at 37°C with shaking.[5]

e Inoculate 1 L of LB medium containing 25 pg/mL kanamycin with 10 mL of the overnight
culture.

o Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (ODeoo)
reaches 0.6-0.8.[5]

 Induce protein expression by adding isopropyl B-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.5 mM.[5]

o Continue to incubate the culture for 3 hours at 37°C with shaking.[5]

o Harvest the cells by centrifugation at 7,000 rpm for 10 minutes at 4°C.[5]

2. Cell Lysis

» Resuspend the cell pellet in 30 mL of lysis buffer (30 mM Tris-HCI, pH 7.6, 500 mM NacCl).[5]
o Lyse the cells by passing the suspension through a French press three times at 1000 psi.[5]

» Clarify the lysate by centrifugation at 15,000 rpm for 25 minutes at 4°C to remove insoluble
components.[5]

3. Purification

e Dialyze the cleared supernatant against 2 L of 30 mM Tris, pH 7.6, overnight at 4°C.[5]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubs.acs.org/doi/10.1021/bi500916y
https://pubs.acs.org/doi/10.1021/bi500916y
https://pubs.acs.org/doi/10.1021/bi500916y
https://pubs.acs.org/doi/10.1021/bi500916y
https://pubs.acs.org/doi/10.1021/bi500916y
https://pubs.acs.org/doi/10.1021/bi500916y
https://pubs.acs.org/doi/10.1021/bi500916y
https://pubs.acs.org/doi/10.1021/bi500916y
https://pubs.acs.org/doi/10.1021/bi500916y
https://pubs.acs.org/doi/10.1021/bi500916y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Centrifuge the dialyzed solution at 15,000 rpm for 25 minutes to remove any precipitate.
e Anion-Exchange Chromatography:

Load the cleared solution onto a Q-Sepharose column equilibrated with 30 mM Tris, pH
7.6.[5]

[¢]

[¢]

Wash the column with the equilibration buffer.

o

Elute the bound proteins with a linear gradient of 0-500 mM NaCl in 30 mM Tris, pH 7.6.[5]

[e]

Analyze fractions by SDS-PAGE and pool those containing VIM-2.
e Size-Exclusion Chromatography:

o Concentrate the pooled fractions using an Amicon ultrafiltration concentrator with a YM-10
membrane.[5]

o Load the concentrated protein solution onto a Sephacryl S-200 gel filtration column
equilibrated with 30 mM Tris, pH 7.6, containing 100 mM NaCl.[5]

o Collect fractions and analyze for VIM-2 purity by SDS-PAGE.

e Pool the pure fractions and determine the protein concentration using an extinction
coefficient of 28,500 M~ cm~t at 280 nm.[5]

Protocol 2: Expression and Purification of His-tagged
VIM-2

This protocol describes the expression of VIM-2 with an N-terminal 6xHis tag using a pDEST14
vector in E. coli BL21(DE3)pLysS, followed by immobilized metal affinity chromatography
(IMAC) and anion-exchange chromatography.

1. Transformation and Expression

e Transform chemically competent E. coli BL21(DE3)pLysS cells with the VIM-2 pDEST14
vector.[2]
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Plate on Terrific Broth (TB) agar plates containing 100 mg/L ampicillin and 34 mg/L
chloramphenicol and incubate overnight at 37°C.

Inoculate a starter culture in TB medium with the appropriate antibiotics and grow overnight
at 37°C.

Inoculate a larger volume of TB medium with the starter culture and grow at 37°C until the
ODsoo reaches mid-log phase.

Induce protein expression with 0.4 mM IPTG and incubate overnight at 20°C.[2]
Harvest the cells by centrifugation and store the pellet at -80°C.[2]
. Cell Lysis

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.2, 150 mM
NacCl, 100 uM ZnCl2).

Lyse the cells by sonication on ice.[2]
Remove insoluble material by centrifugation.[2]
. Purification
Immobilized Metal Affinity Chromatography (IMAC):
o Apply the supernatant to a HisTrap HP column (GE Healthcare).[2]
o Wash the column to remove non-specifically bound proteins.
o Elute the bound VIM-2 with a linear imidazole gradient.[2]
Optional: TEV Protease Cleavage

o If removal of the His-tag is desired, dialyze the eluted fractions containing VIM-2 against a
suitable buffer and incubate with TEV protease.

Anion-Exchange Chromatography:
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o Further purify the protein by anion-exchange chromatography to remove any remaining
impurities and the TEV protease if used.[2]

e Analyze the purity of the final protein by SDS-PAGE.[2]

o Determine the protein concentration by measuring the absorbance at 280 nm using an
extinction coefficient of 29,910 M~1 cm~1.[2]

Visualizations

The following diagrams illustrate the experimental workflows for VIM-2 protein expression and
purification.
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Caption: Workflow for VIM-2 Expression and Purification (Protocol 1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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